Cas no 1033202-35-5 (5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine)

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with bromo, nitro, and 4-methoxybenzylamino functional groups. This structure confers reactivity suitable for diverse synthetic applications, particularly in pharmaceutical and agrochemical research. The bromo and nitro groups enhance electrophilic substitution potential, facilitating further derivatization, while the 4-methoxybenzyl moiety may influence solubility and stability. Its well-defined molecular architecture makes it valuable as an intermediate in the synthesis of complex nitrogen-containing compounds. The compound’s purity and consistent performance are critical for reproducibility in cross-coupling reactions and nucleophilic aromatic substitutions, underscoring its utility in method development and target-oriented synthesis.
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine structure
1033202-35-5 structure
商品名:5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
CAS番号:1033202-35-5
MF:C13H12N3O3Br
メガワット:338.15668
MDL:MFCD10699706
CID:856931
PubChem ID:46738794

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
    • RARECHEM AL BW 0056
    • TIMTEC-BB SBB004018
    • P-CHLOROPHENETHYLAMINE
    • 2-(P-CHLOROPHENYL)ETHYLAMINE
    • 2-(4-CHLOROPHENYL)ETHANAMINE
    • 2-(4-CHLOROPHENYL)ETHYLAMINE
    • 1-AMINO-2-(4-CHLOROPHENYL)ETHANE
    • 1-(2-AMINOETHYL)-4-CHLOROBENZENE
    • 5-bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
    • CS-0211629
    • AKOS010478372
    • DTXSID80674445
    • 1033202-35-5
    • MFCD10699706
    • BS-23361
    • MDL: MFCD10699706
    • インチ: InChI=1S/C13H12BrN3O3/c1-20-11-4-2-9(3-5-11)7-15-13-12(17(18)19)6-10(14)8-16-13/h2-6,8H,7H2,1H3,(H,15,16)
    • InChIKey: FQFRHGLSEXNIPN-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 337.00600
  • どういたいしつりょう: 337.00620g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • 密度みつど: 1.573±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 444.5±45.0 °C at 760 mmHg
  • フラッシュポイント: 222.7±28.7 °C
  • ようかいど: ほとんど溶けない(0.044 g/l)(25ºC)、
  • PSA: 79.97000
  • LogP: 3.96920
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine セキュリティ情報

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B541950-100mg
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
1033202-35-5
100mg
$ 80.00 2022-06-07
Fluorochem
213513-5g
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
1033202-35-5 95%
5g
£225.00 2022-03-01
TRC
B541950-50mg
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
1033202-35-5
50mg
$ 65.00 2022-06-07
Fluorochem
213513-25g
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
1033202-35-5 95%
25g
£600.00 2022-03-01
abcr
AB274243-1g
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, 98%; .
1033202-35-5 98%
1g
€144.00 2024-04-21
A2B Chem LLC
AB69009-1g
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
1033202-35-5 98%
1g
$75.00 2024-04-20
A2B Chem LLC
AB69009-25g
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
1033202-35-5 98%
25g
$532.00 2024-04-20
1PlusChem
1P003N0X-5g
5-BroMo-N-(4-Methoxybenzyl)-3-nitropyridin-2-aMine
1033202-35-5 98%
5g
$217.00 2025-02-20
Alichem
A029193476-10g
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
1033202-35-5 95%
10g
$400.00 2023-09-04
Matrix Scientific
091406-10g
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, 95+%
1033202-35-5 95+%
10g
$553.00 2023-09-08

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine 関連文献

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amineに関する追加情報

Introduction to 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS No. 1033202-35-5)

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, a compound with the chemical identifier CAS No. 1033202-35-5, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including a bromine substituent, a nitro group, and an amine moiety, makes it a versatile scaffold for synthesizing novel bioactive molecules.

The 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine molecule is derived from pyridine, a heterocyclic aromatic compound that serves as a fundamental building block in organic synthesis. The pyridine core is particularly valuable in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The introduction of bromine at the 5-position and a nitro group at the 3-position enhances the electrophilic nature of the molecule, making it more reactive in various chemical transformations. Additionally, the N-(4-methoxybenzyl) substituent adds another layer of complexity, influencing both the electronic properties and solubility characteristics of the compound.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine has emerged as a promising candidate in this context due to its structural features that allow for selective binding to specific biological targets. For instance, studies have shown that this compound can interact with kinases and other enzymes involved in cell signaling pathways. The bromine atom, in particular, has been identified as a key moiety for facilitating interactions with certain protein residues, enhancing binding affinity.

The pharmaceutical industry has been increasingly leveraging computational methods and high-throughput screening techniques to identify novel drug candidates. The 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine has been subjected to rigorous computational modeling to predict its binding interactions with target proteins. These studies have revealed that the compound can potentially inhibit the activity of several kinases, which are overexpressed in various cancers. The nitro group at the 3-position of the pyridine ring has been found to play a crucial role in stabilizing the transition state during enzyme inhibition, making it an effective pharmacophore.

Beyond its applications in oncology, the 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine has also shown promise in treating inflammatory diseases. Research indicates that this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. The methoxy group on the benzyl moiety contributes to the compound's ability to cross the blood-brain barrier, which is essential for treating neurological disorders. This property makes it an attractive candidate for developing therapies targeting central nervous system disorders.

The synthesis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex pyridine scaffold. Additionally, green chemistry principles have been integrated into the synthesis process to minimize waste and reduce environmental impact.

In conclusion, the 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS No. 1033202-35-5) represents a significant advancement in pharmaceutical chemistry with broad applications in drug discovery and development. Its unique structural features make it a versatile scaffold for synthesizing bioactive molecules targeting various diseases. Ongoing research continues to explore its potential applications and optimize synthetic methodologies for large-scale production. As our understanding of biological pathways grows, compounds like this are poised to play a crucial role in developing next-generation therapeutics.

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